1-(5-Chloro-2-nitrophenyl)pyrrolidine

Overview

Description

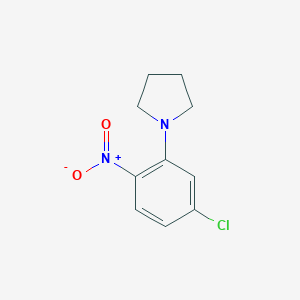

1-(5-Chloro-2-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11ClN2O2 It is characterized by a pyrrolidine ring attached to a 5-chloro-2-nitrophenyl group

Mechanism of Action

- However, we can explore related pyrrolidine derivatives that have known targets. For instance, some pyrrolidine-based compounds inhibit kinases (e.g., CK1γ and CK1ε) or carbonic anhydrase (CA) isoenzymes . Investigating these analogs might provide insights into potential targets.

Target of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the reaction of 5-chloro-2-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Oxidation: Potassium permanganate, aqueous medium, controlled temperature.

Major Products

Reduction: 1-(5-Chloro-2-aminophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding lactams.

Scientific Research Applications

1-(5-Chloro-2-nitrophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chloro-2-nitrophenyl)pyrrolidine

- 1-(3-Chloro-2-nitrophenyl)pyrrolidine

- 1-(5-Bromo-2-nitrophenyl)pyrrolidine

Uniqueness

1-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct properties compared to other similar compounds.

Biological Activity

1-(5-Chloro-2-nitrophenyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H11ClN2O2. It features a pyrrolidine ring bonded to a 5-chloro-2-nitrophenyl group. The presence of both chloro and nitro substituents on the aromatic ring significantly influences its reactivity and biological properties, enhancing lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, indicating that this compound could be a candidate for further investigation in pharmaceutical applications .

- Inhibition of Enzymatic Activity : Some pyrrolidine derivatives are known to inhibit specific enzymes, such as kinases and carbonic anhydrases. This suggests that this compound may have similar inhibitory effects, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example:

- In vitro Testing : Studies have demonstrated that related pyrrolidine derivatives show strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

Case Studies

- Study on Pyrrolidine Derivatives : A study published in MDPI explored various pyrrolidine derivatives, highlighting their potential as broad-spectrum antimicrobial agents. The findings suggested that the presence of halogen substituents significantly enhances their bioactivity .

- Chemical Reaction Pathways : The compound can undergo several reactions, including reduction of the nitro group to an amino group and substitution reactions involving the chlorine atom. These reactions can lead to the formation of biologically active derivatives.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Chloro-2-nitrophenyl)piperidine | Piperidine ring instead of pyrrolidine | Different ring structure may affect biological activity |

| 1-[(5-Chloro-2-nitrophenyl)carbonyl]pyrrolidine | Carbonyl group addition | May exhibit different reactivity due to carbonyl presence |

| 1-(3-Nitro-4-chlorophenyl)pyrrolidine | Different position of nitro and chloro groups | Variability in electronic effects on reactivity |

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPVCGYGYIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389169 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

133387-30-1 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.